N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
- N2-substituent: A (1-(furan-2-ylmethyl)piperidin-4-yl)methyl group, combining a piperidine ring (common in bioactive molecules) with a furan heterocycle, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h4-5,7,14,18H,1-3,6,8-13,15-16H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYJKBCLFVIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and interaction with biological systems based on existing literature.
Structural Characteristics
The compound features several notable structural components:
- Cyclohexene Ring : Provides unique reactivity and potential interactions with biological targets.
- Furan Moiety : Often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Piperidine Derivative : Known for its role in modulating neurotransmitter systems, making it a candidate for neurological studies.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit significant biological activities, which may include:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | May inhibit pathways related to inflammation, potentially useful in treating conditions like arthritis. |
| Antimicrobial | Structural similarities with known antimicrobial agents suggest potential efficacy against bacterial infections. |
| Neurological | The piperidine component may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders. |
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that:
- Receptor Interaction : The compound may bind to specific receptors involved in pain perception and inflammatory responses.
- Enzyme Modulation : It could influence the activity of enzymes related to metabolic pathways, particularly those involved in inflammation and pain signaling.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Intermediates : Cyclohexene and furan derivatives are synthesized separately.
- Coupling Reactions : The intermediates are coupled through amide bond formation under controlled conditions to yield the final product.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of structurally similar compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit comparable effects.
Study 2: Neurological Activity
Research focusing on piperidine derivatives indicated their potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This aligns with the structural features of our compound, suggesting further investigation into its neuropharmacological properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations:
- Aromatic vs. Alicyclic Substituents : Compounds with aromatic N1 groups (e.g., chlorophenyl, bromophenyl) are often associated with enzyme inhibition (SCD1) or antimicrobial activity , while alicyclic substituents (e.g., cyclohexene) may improve metabolic stability or target engagement in antiviral contexts .
- Heterocyclic Moieties: The furan-piperidinyl group in the target compound contrasts with pyridine (S336) or isoindoline-dione (GMC-3) in others.
Metabolic Stability and CYP Interactions
- Metabolic Pathways: Oxalamides like S336 and FAO/WHO flavoring agents (No. 1768) show rapid hepatic metabolism without amide bond hydrolysis, suggesting the target compound’s cyclohexene and furan groups may similarly resist hydrolysis but undergo oxidation or conjugation .
- CYP Inhibition : S5456 (a dimethoxybenzyl-pyridinyl oxalamide) inhibits CYP3A4 by 51% at 10 µM, but structural variations in the target compound (e.g., furan instead of pyridine) may reduce this off-target effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
